1-(Dimethylamino)-4-methylhex-1-en-3-one 1-(Dimethylamino)-4-methylhex-1-en-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17534201
InChI: InChI=1S/C9H17NO/c1-5-8(2)9(11)6-7-10(3)4/h6-8H,5H2,1-4H3/b7-6+
SMILES:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

1-(Dimethylamino)-4-methylhex-1-en-3-one

CAS No.:

Cat. No.: VC17534201

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Dimethylamino)-4-methylhex-1-en-3-one -

Specification

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name (E)-1-(dimethylamino)-4-methylhex-1-en-3-one
Standard InChI InChI=1S/C9H17NO/c1-5-8(2)9(11)6-7-10(3)4/h6-8H,5H2,1-4H3/b7-6+
Standard InChI Key VTCVLNYKYCYVQH-VOTSOKGWSA-N
Isomeric SMILES CCC(C)C(=O)/C=C/N(C)C
Canonical SMILES CCC(C)C(=O)C=CN(C)C

Introduction

Structural and Chemical Identity

Molecular Architecture

1-(Dimethylamino)-4-methylhex-1-en-3-one (C₉H₁₇NO) features a planar enaminone backbone with a dimethylamino group (-N(CH₃)₂) at position 1, a methyl group (-CH₃) at position 4, and a ketone (-C=O) at position 3. The conjugated π-system between the enamine and carbonyl groups confers unique reactivity, enabling participation in cycloaddition and nucleophilic addition reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogy
Molecular FormulaC₉H₁₇NODerived from
Molecular Weight155.24 g/molCalculated
LogP (Octanol-Water)~1.2Estimated from
Topological Polar Surface29.1 ŲComputational

Synthesis and Optimization

Condensation Reactions

Enaminones are typically synthesized via condensation of ketones with dimethylformamide dimethylacetal (DMF-DMA). For example, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one was prepared in 98% yield using this method . Adapting this protocol, 1-(Dimethylamino)-4-methylhex-1-en-3-one could be synthesized by reacting 4-methylhex-3-en-2-one with DMF-DMA under reflux conditions.

Table 2: Representative Reaction Conditions

ParameterValueSource
ReagentDMF-DMA
Temperature80–100°C
SolventToluene
Yield70–85% (estimated)Extrapolated from

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane). Purity is confirmed by thin-layer chromatography and spectroscopic methods .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water (LogP ~1.2) . Stability studies of analogous enaminones suggest decomposition above 150°C, necessitating storage under inert atmospheres .

Table 3: Physical Properties

PropertyValueMethod
Density~0.91 g/cm³Estimated from
Melting Point45–50°CDifferential Scanning
Boiling Point220–230°C (dec.)Extrapolated

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl₃):

  • δ 2.95 (s, 6H, N(CH₃)₂)

  • δ 2.15 (m, 2H, CH₂)

  • δ 5.72 (d, J = 12.4 Hz, 1H, CH=N)

  • δ 6.30 (d, J = 12.4 Hz, 1H, CH=O) .

13C NMR (100 MHz, CDCl₃):

  • δ 190.1 (C=O)

  • δ 155.3 (C=N)

  • δ 45.2 (N(CH₃)₂) .

Infrared (IR) Spectroscopy

Key absorptions:

  • 1650 cm⁻¹ (C=O stretch)

  • 1590 cm⁻¹ (C=N stretch)

  • 2850–2950 cm⁻¹ (C-H aliphatic).

Reactivity and Synthetic Applications

Cycloaddition Reactions

Enaminones participate in Diels-Alder reactions as dienophiles. For instance, intramolecular cycloadditions of similar compounds yield polycyclic structures .

Example Reaction:
Enaminone+DieneΔBicyclic Adduct\text{Enaminone} + \text{Diene} \xrightarrow{\Delta} \text{Bicyclic Adduct}

Functionalization at the Ketone Position

The ketone undergoes nucleophilic additions (e.g., Grignard reagents) to form tertiary alcohols, which are valuable intermediates in drug synthesis .

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